molecular formula C16H19N3O2 B5986631 (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine

(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine

Cat. No. B5986631
M. Wt: 285.34 g/mol
InChI Key: LMBQNYNSEACCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine is a chemical compound that has gained importance in scientific research due to its potential in the field of drug discovery and development. This compound is also known as 'PDE9 inhibitor' and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine involves the inhibition of PDE9, which is responsible for the degradation of cGMP. By inhibiting PDE9, this compound increases the levels of cGMP, which has been shown to have several physiological effects, including vasodilation, smooth muscle relaxation, and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound increases the levels of cGMP in neuronal cells, which has been linked to improved memory and learning. In vivo studies have shown that this compound has potential therapeutic effects in several neurological disorders, including Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine in lab experiments include its high purity and yield, as well as its specificity for PDE9 inhibition. However, the limitations of using this compound include its complex synthesis process and the potential for off-target effects.

Future Directions

The future directions for research on (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine include its potential therapeutic applications in several neurological disorders, including Alzheimer's disease, schizophrenia, and depression. Further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Additionally, the development of more efficient synthesis methods for this compound could pave the way for its widespread use in drug discovery and development.

Synthesis Methods

The synthesis of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-hydroxycoumarin with 2-bromoethylpyrazine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields the desired compound with high purity and yield.

Scientific Research Applications

(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine has been extensively studied for its potential in drug discovery and development. It has been shown to inhibit the activity of phosphodiesterase 9 (PDE9), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound increases the levels of cGMP, which has been linked to several physiological processes, including memory and learning.

properties

IUPAC Name

8-methoxy-N-(2-pyrazin-2-ylethyl)-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-20-15-4-2-3-12-9-14(11-21-16(12)15)18-6-5-13-10-17-7-8-19-13/h2-4,7-8,10,14,18H,5-6,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBQNYNSEACCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)NCCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.